1-Cyclopropylpiperazine
Overview
Description
1-Cyclopropylpiperazine is a piperazine derivative known for its unique chemical structure, which includes a cyclopropyl group attached to the piperazine ring.
Mechanism of Action
Mode of Action
The mode of action of 1-Cyclopropylpiperazine is not well-understood at this time. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces. These interactions may lead to changes in the conformation or activity of the target molecules .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Piperazine derivatives have been reported to show a wide range of biological and pharmaceutical activity
Pharmacokinetics
The compound’s molecular weight (1262 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy could potentially be influenced by the pH of its environment, the presence of other molecules, and the specific physiological conditions of the organism in which it is acting.
Biochemical Analysis
Biochemical Properties
As of now, there is no available data on the specific biochemical reactions involving 1-Cyclopropylpiperazine .
Molecular Mechanism
Current research has not identified any specific binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression caused by this compound .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Details on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylpiperazine can be synthesized through several methods. One common approach involves the reaction of tert-butyl 4-cyclopropylpiperazine-1-carboxylate with hydrogen chloride in 1,4-dioxane at room temperature. The reaction mixture is stirred for three hours under nitrogen, followed by filtration and purification using ion exchange chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclopropylpiperazine N-oxide.
Reduction: Cyclopropylpiperazine derivatives with reduced functional groups.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclopropylpiperazine has been extensively studied for its applications in various scientific fields:
Comparison with Similar Compounds
- N-Cyclopropylpiperazine
- 4-Cyclopropylpiperazine
- Cyclopropylamine
Comparison: 1-Cyclopropylpiperazine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to N-Cyclopropylpiperazine and 4-Cyclopropylpiperazine, this compound exhibits higher stability and reactivity in certain chemical reactions. Cyclopropylamine, while similar, lacks the piperazine ring, resulting in different pharmacological and chemical behavior .
Properties
IUPAC Name |
1-cyclopropylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZJIWIXRPBFAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406303 | |
Record name | 1-Cyclopropylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20327-23-5 | |
Record name | 1-Cyclopropylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopropylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to study 1-cyclopropylpiperazine and what information do they provide?
A1: The research employed Density Functional Theory (DFT) calculations, Fourier Transform-Raman (FT-Raman) spectroscopy, and Fourier Transform-Infrared (FT-IR) spectroscopy to investigate this compound [].
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